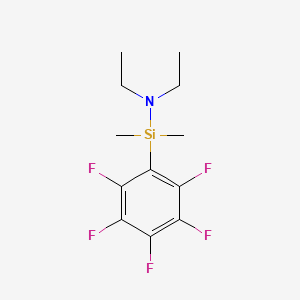

Pentafluorophenyldimethylsilyldiethylamine

Description

Contextualization of Organosilicon Reagents in Advanced Chemical Synthesis

Organosilicon reagents have become indispensable tools in advanced chemical synthesis, offering a versatile and often milder alternative to traditional organometallic compounds. tcichemicals.comacs.org Their utility stems from a combination of factors, including the unique electronic properties of the silicon atom, the strength of silicon-oxygen and silicon-fluorine bonds, and the relatively low toxicity of their byproducts. researchgate.netpsu.edu In contrast to some more reactive organometallics, organosilanes often exhibit greater functional group tolerance and stability, allowing for more intricate and selective transformations. tcichemicals.com They are widely employed in a variety of synthetic applications, from acting as protecting groups for sensitive functionalities to participating in powerful carbon-carbon bond-forming reactions. psu.edufishersci.ca The ability of silicon to stabilize adjacent positive charge (the β-silicon effect) and its capacity for hypervalent coordination are key mechanistic features that underpin their broad reactivity. researchgate.net

The Role of Fluorinated Organosilanes in Modern Synthetic Methodologies

The introduction of fluorine atoms into organosilane structures gives rise to a class of reagents with enhanced and often unique properties. Fluorinated organosilanes are pivotal in modern synthetic methodologies, primarily due to the strong electron-withdrawing nature of fluorine, which significantly influences the reactivity of the silicon center. acs.orgemerypharma.com This fluorination can lead to increased Lewis acidity at the silicon atom, making them more potent silylating agents. Furthermore, the presence of fluorine atoms can impart desirable physical properties to the resulting molecules, such as increased thermal stability, lipophilicity, and altered chromatographic behavior. acs.org These characteristics are particularly valuable in materials science and for the derivatization of polar analytes in analytical techniques like gas chromatography, where enhanced volatility and detectability are crucial. emerypharma.com

Significance of Pentafluorophenyldimethylsilyldiethylamine as a Versatile Synthetic Tool

This compound, also known by its synonym Flophemesyldiethylamine, emerges as a significant and versatile synthetic tool at the intersection of organosilicon and fluorinated compound chemistry. Its primary role is that of a powerful silylating agent, a reagent used to introduce a silyl (B83357) group into a molecule, often to protect a reactive functional group. The presence of the pentafluorophenyl group, a strong electron-withdrawing moiety, enhances the reactivity of the silicon center, making it an effective reagent for the silylation of hydroxyl groups and other sensitive functionalities.

The general utility of silylamines, such as this compound, lies in their ability to react with alcohols, phenols, and carboxylic acids to form stable silyl ethers and esters. This protection strategy is fundamental in multi-step organic synthesis, preventing unwanted side reactions of these functional groups while other parts of the molecule are being modified. researchgate.net

While specific, detailed research on the direct application of this compound in complex total synthesis is not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of analogous fluorinated silylating agents. For instance, compounds like Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS) have been shown to be highly effective derivatizing agents for polar analytes, such as β-blockers and β-agonists, in environmental sample analysis. acs.org These reagents react selectively with hydroxyl groups without the need for a catalyst, and the resulting derivatives exhibit excellent chromatographic properties and are readily detected by mass spectrometry. acs.org By analogy, this compound is expected to perform similarly, offering a robust method for the derivatization of a wide range of polar compounds for analytical purposes.

Overview of Research Trajectories for this compound

Current and future research involving this compound and related fluorinated silylamines is likely to follow several key trajectories. A primary area of focus will continue to be the development and application of these reagents in analytical chemistry. The demand for highly sensitive and reliable methods for the detection of trace amounts of pharmaceuticals, environmental pollutants, and biomolecules will drive the exploration of new derivatization agents. The unique properties conferred by the pentafluorophenyl group, such as its potential for enhanced detection in certain mass spectrometric techniques, make this compound a compelling candidate for further investigation in this arena.

Another promising research avenue lies in the exploration of this reagent's utility in synthetic organic chemistry beyond simple protection and derivatization. The influence of the pentafluorophenyl group on the reactivity of the silyl moiety could be exploited in novel synthetic transformations. For example, the electronic nature of the pentafluorophenyl ring might modulate the reactivity of the silyl group in cross-coupling reactions or other carbon-carbon bond-forming strategies. While the palladium-catalyzed cross-coupling of pentafluorophenyl esters has been demonstrated, the analogous reactivity of pentafluorophenyl-substituted silanes remains a less explored area with potential for new discoveries.

Furthermore, the synthesis of novel materials with tailored properties represents a growing field where fluorinated organosilanes are of significant interest. The incorporation of the highly fluorinated pentafluorophenyl group can impart unique surface properties, such as hydrophobicity and oleophobicity, as well as enhanced thermal and chemical stability. Research into the use of this compound as a precursor for the synthesis of fluorinated polymers, coatings, and other advanced materials is a logical and potentially fruitful direction for future studies.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[dimethyl-(2,3,4,5,6-pentafluorophenyl)silyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F5NSi/c1-5-18(6-2)19(3,4)12-10(16)8(14)7(13)9(15)11(12)17/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVPABKIRWOTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F5NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970831 | |

| Record name | N,N-Diethyl-1,1-dimethyl-1-(pentafluorophenyl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55485-74-0 | |

| Record name | N,N-Diethyl-1,1-dimethyl-1-(2,3,4,5,6-pentafluorophenyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55485-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-1,1-dimethyl-1-(pentafluorophenyl)silylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055485740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-1,1-dimethyl-1-(pentafluorophenyl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-1,1-dimethyl-1-(pentafluorophenyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pentafluorophenyldimethylsilyldiethylamine and Analogues

Historical Development of Synthetic Routes to Pentafluorophenyl-Substituted Silanes

The journey to creating specialized molecules like pentafluorophenyl-substituted silanes began with foundational work in organometallic chemistry. The Grignard reaction, discovered by F. Stanley Kipping in the early 1900s, was the first widely practical method for forming silicon-carbon bonds and laid the groundwork for modern organosilane chemistry. whiterose.ac.uk This reaction, involving an organomagnesium halide (Grignard reagent) and a halosilane, provided access to a vast array of organosilanes. whiterose.ac.uk

However, the synthesis of highly fluorinated derivatives, such as those containing the pentafluorophenyl group, presented unique challenges. Early attempts to react pentafluorophenyl Grignard or lithium reagents with tetrachlorosilane (B154696) often resulted in the formation of the fully substituted product, tetrakis(pentafluorophenyl)silane, in low yields, making the synthesis of partially substituted chlorosilanes difficult. buyersguidechem.com It was theorized that the introduction of one electron-withdrawing pentafluorophenyl group enhances the reactivity of the remaining chlorine atoms on the silicon, leading to rapid, exhaustive substitution. buyersguidechem.com

A significant advancement came with the development of modified Grignard methods that allowed for the direct synthesis of partially substituted (pentafluorophenyl)alkoxysilanes and (pentafluorophenyl)chlorosilanes by carefully controlling stoichiometry and reaction conditions. buyersguidechem.com These breakthroughs were crucial, as they provided the essential precursors needed for further functionalization. The history of organofluorine chemistry, from early halogen exchange reactions reported in the 19th century to the development of safer fluorinating agents, also played a pivotal role by making fluorinated building blocks more accessible. google.com

Contemporary Synthetic Strategies for Pentafluorophenyldimethylsilyldiethylamine

The most direct and contemporary strategy for synthesizing this compound involves the reaction of a suitable precursor, (pentafluorophenyl)dimethylchlorosilane, with diethylamine (B46881). This method is a specific application of a widely used class of reactions for forming silicon-nitrogen bonds.

C₆F₅Si(CH₃)₂Cl + 2 (CH₃CH₂)₂NH → C₆F₅Si(CH₃)₂N(CH₂CH₃)₂ + (CH₃CH₂)₂NH₂Cl

This approach relies on the nucleophilic substitution of the chlorine atom on the silicon center by the diethylamine.

The amination of chlorosilanes is a well-established and generally efficient reaction that can often proceed without a catalyst. researchgate.net The key parameters for optimization include the choice of solvent, temperature, and the method for neutralizing the hydrogen chloride (HCl) byproduct.

A second equivalent of the amine nucleophile, in this case, diethylamine, is commonly used to act as a base and trap the generated HCl as an ammonium (B1175870) salt. researchgate.net Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) can be added as an acid scavenger. The reaction is typically performed in anhydrous aprotic solvents, such as diethyl ether, tetrahydrofuran (B95107) (THF), or toluene (B28343), to prevent the hydrolysis of the reactive chlorosilane precursor. nih.gov Reaction temperatures can range from 0 °C to the reflux temperature of the chosen solvent, depending on the reactivity of the specific substrates. rsc.org

While often uncatalyzed, research into catalytic dehydrocoupling reactions between silanes (R₃SiH) and amines (R'₂NH) presents an alternative, more atom-economical route to silylamines, producing only hydrogen gas as a byproduct. nih.gov Catalysts for this transformation span a wide range of metals, including alkali metals, magnesium, and transition metals like ruthenium and platinum. researchgate.netnih.gov However, for industrial synthesis starting from a chlorosilane precursor, the direct amination remains a common and practical approach.

Interactive Table: Hypothetical Reaction Parameters for this compound Synthesis

| Parameter | Condition | Rationale |

| Precursor | (Pentafluorophenyl)dimethylchlorosilane | Provides the C₆F₅Si(CH₃)₂- moiety. |

| Reagent | Diethylamine (≥ 2 equivalents) | Acts as both nucleophile and HCl scavenger. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent, solubilizes reactants. nih.gov |

| Temperature | 0 °C to Room Temperature | Balances reaction rate and minimizes side reactions. |

| Reaction Time | 2 - 6 hours | Typically sufficient for completion. |

| Work-up | Filtration and Distillation | Removes ammonium salt byproduct and purifies the product. |

Stereochemical Control in this compound Synthesis

The target molecule, this compound, is achiral. The silicon atom is bonded to four different groups (pentafluorophenyl, two methyl groups which are equivalent, and a diethylamino group), making it a prochiral center. The synthesis described, involving the direct reaction of an achiral chlorosilane with diethylamine, does not create a stereocenter and therefore does not require stereochemical control.

However, the principles of stereocontrol are highly relevant in the broader context of organosilane synthesis. For instance, in reactions involving chiral silanes or the use of chiral catalysts, it is possible to achieve enantioselective synthesis of chiral α-aminosilanes. nih.gov Copper-catalyzed hydroamination of vinylsilanes using chiral ligands is one such method that provides access to enantioenriched α-aminosilanes with high levels of stereoselectivity. nih.gov While not directly applicable to the synthesis of the achiral title compound, these advanced methods highlight the sophisticated level of control that can be achieved in modern organosilicon chemistry.

Applying green chemistry principles to the synthesis of this compound involves evaluating and optimizing the environmental impact of the process. Key metrics such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) are used to quantify the efficiency and waste generation of a chemical reaction. whiterose.ac.ukwikipedia.org

For the standard amination of (pentafluorophenyl)dimethylchlorosilane with diethylamine:

Solvent Choice: Traditional solvents like THF and dichloromethane (B109758) have environmental and safety concerns. Greener alternatives are actively being explored. For Grignard reactions and subsequent silylations, solvents like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and Cyclopentyl methyl ether (CPME) are considered more environmentally benign alternatives to THF. google.com

Waste Reduction: The primary byproduct is diethylammonium (B1227033) chloride. While this salt is relatively benign, its generation in large quantities on an industrial scale presents a waste management challenge. Developing catalytic methods that avoid stoichiometric byproducts is a key goal of green chemistry in this field. acs.org

Interactive Table: Green Chemistry Metrics Analysis

| Metric | Analysis for Amination of Chlorosilane | Green Alternative (Dehydrocoupling) |

| Atom Economy | Moderate; limited by stoichiometric HCl scavenger. | High; only H₂ is produced as a byproduct. nih.gov |

| Solvents | Often uses THF or halogenated solvents. | Can be performed in greener solvents like toluene or potentially solvent-free. |

| Byproducts | Stoichiometric ammonium salt waste. nih.gov | Dihydrogen (H₂). |

| Catalyst | Often uncatalyzed or uses stoichiometric base. | Requires a catalyst, but in small amounts. |

Precursor Design and Synthesis for this compound

The synthesis of the final product is critically dependent on the availability of the key precursor, (pentafluorophenyl)dimethylchlorosilane . The design of this precursor involves attaching a pentafluorophenyl group and two methyl groups to a silicon atom that also bears a reactive chlorine atom.

Several methods can be employed for its synthesis:

Grignard Reaction: This is a classic and versatile method. It involves the reaction of pentafluorophenylmagnesium bromide (C₆F₅MgBr) with dimethyldichlorosilane ((CH₃)₂SiCl₂). By carefully controlling the stoichiometry (using a 1:1 ratio) and reaction conditions (e.g., reverse addition, where the Grignard reagent is added to the silane), the monosubstituted product can be favored over the disubstituted one. whiterose.ac.uk

Hydrosilylation: This method involves the addition of a hydrosilane, such as dimethylchlorosilane ((CH₃)₂SiHCl), across a carbon-carbon double bond. For instance, the hydrosilylation of pentafluorostyrene could be explored, although controlling regioselectivity might be a challenge. A more relevant analogue involves the hydrosilylation of allylpentafluorobenzene (B155225) with dimethylchlorosilane, catalyzed by platinum complexes like Speier's catalyst, to yield 3-(pentafluorophenyl)propyldimethylchlorosilane. While this produces a propyl-linked analogue, the underlying principle of forming a C-Si bond via hydrosilylation is a powerful tool in precursor design.

Interactive Table: Comparison of Precursor Synthesis Methods

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

| Grignard Reaction | C₆F₅Br, Mg, (CH₃)₂SiCl₂ | Anhydrous ether or THF; controlled addition. whiterose.ac.uk | Versatile, well-established. | Can produce mixtures of products; requires strict anhydrous conditions. |

| Hydrosilylation | C₆F₅-alkene, (CH₃)₂SiHCl | Platinum catalyst (e.g., Speier's); 80-100°C. | High atom economy, clean reaction. | Requires a suitable unsaturated pentafluorophenyl precursor; catalyst cost. |

Scalability and Industrial Feasibility of this compound Synthesis

The industrial-scale production of this compound is contingent on several factors, including the cost and availability of raw materials, the safety and efficiency of the chemical process, and the capital investment required for equipment.

Process Considerations: The proposed synthetic route involves two main steps: the Grignard reaction and the amination.

Grignard Step: Grignard reactions are widely used in industry but require significant engineering controls. The reaction is often exothermic and requires effective heat management. Strict anhydrous conditions are necessary, as water will quench the Grignard reagent. The use of ether solvents like THF also poses challenges due to their flammability and potential for peroxide formation. whiterose.ac.uk

Amination Step: The reaction of a chlorosilane with an amine is also typically exothermic and produces corrosive HCl, which must be neutralized. researchgate.net The formation of the solid ammonium chloride byproduct can lead to slurry handling issues in large reactors. The final product would require purification, likely via fractional distillation under reduced pressure, which adds to the process complexity and cost.

Industrial Precedent: The synthesis of aminosilanes via the reaction of chlorosilanes and amines is a common industrial process. acs.org These compounds are used as coupling agents, surface modifiers, and precursors for silicon nitride ceramics. Therefore, there is a strong precedent and established technology for carrying out this type of reaction on a large scale. The main challenge for this specific compound would be handling the fluorinated intermediates and managing the economics associated with them.

Reactivity and Mechanistic Investigations of Pentafluorophenyldimethylsilyldiethylamine

Fundamental Reactivity Patterns of Pentafluorophenyldimethylsilyldiethylamine

Electrophilic and Nucleophilic Behavior

The reactivity of this compound is characterized by a duality in its chemical behavior, capable of acting as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the reacting partner.

Electrophilic Character: The silicon atom in this compound is electron-deficient due to the polarization of the Si-N and Si-C bonds, making it susceptible to attack by nucleophiles. Nucleophiles, which are electron-rich species, are attracted to this electron-poor center. organic-chemistry.orglibretexts.orgnih.gov The presence of the highly electronegative pentafluorophenyl group further enhances the electrophilicity of the silicon center. Reactions with nucleophiles typically proceed via cleavage of the silicon-nitrogen bond.

Nucleophilic Character: The nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering it nucleophilic. organic-chemistry.orglibretexts.org This allows the compound to react with various electrophiles. For instance, it can be protonated by acids or react with alkyl halides. However, the steric bulk of the dimethylsilyl and diethylamino groups can influence the accessibility of this lone pair.

The dual reactivity is a cornerstone of its synthetic utility, allowing for a broad range of chemical transformations.

Silicon-Nitrogen Bond Reactivity

The silicon-nitrogen (Si-N) bond in silylamines like this compound is a key reactive site. rsc.org This bond is polar and relatively weak compared to silicon-oxygen (Si-O) or silicon-carbon (Si-C) bonds, making it susceptible to cleavage under various conditions.

The reactivity of the Si-N bond is central to the utility of silylamines as silylating agents and in other transformations. rsc.org It can be readily cleaved by protic reagents such as water, alcohols, and acids, leading to the formation of silanols, alkoxysilanes, or silyl (B83357) halides, respectively, and liberating the diethylamine (B46881). This reactivity is driven by the formation of the thermodynamically more stable Si-O or Si-X (where X is a halogen) bonds. The Si-N bond can also be cleaved by other electrophiles and in transamination reactions. The ease of this cleavage is a critical factor in the synthetic applications of silylamines. rsc.org

Reaction Mechanisms Involving this compound

Detailed Mechanistic Pathways in Coupling Reactions

While specific mechanistic studies on this compound in coupling reactions are not extensively documented, its behavior can be inferred from the well-established reactivity of related silylamines and organosilicon compounds. In many reactions, the initial step involves the activation of the silicon center.

A plausible general mechanism for a coupling reaction with an electrophile (E-Nu) would involve the nucleophilic attack of the diethylamino nitrogen on the electrophilic partner, or more likely, the attack of an external nucleophile on the electrophilic silicon atom. In the latter case, this leads to the formation of a pentacoordinate silicon intermediate. Such intermediates are common in silicon chemistry and are often invoked in substitution reactions at silicon. libretexts.org

The formation of these hypervalent silicon species lowers the energy barrier for the subsequent bond-forming and bond-breaking steps. The strong electron-withdrawing nature of the pentafluorophenyl group can stabilize such negatively charged pentacoordinate intermediates, thereby facilitating the reaction.

Transition State Analysis in this compound-Mediated Transformations

Detailed transition state analysis for reactions involving this compound would require sophisticated computational studies. However, based on analogous systems, some general features of the transition states can be predicted.

For reactions involving nucleophilic attack at the silicon center, the transition state is expected to have a trigonal bipyramidal geometry, with the incoming nucleophile and the leaving group occupying the apical positions. The stability of this transition state is influenced by the electronic and steric properties of the substituents on the silicon atom. The electron-withdrawing pentafluorophenyl group can stabilize the developing negative charge on the silicon in the transition state.

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

The structural features of this compound are expected to impart significant chemo-, regio-, and stereoselectivity in its reactions.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. youtube.com In this compound, the primary sites for reaction are the nucleophilic nitrogen atom and the electrophilic silicon atom of the silylamine moiety, as well as the electrophilic carbon atoms of the pentafluorophenyl ring. The strong electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. Conversely, the nitrogen atom's nucleophilicity is somewhat attenuated by the inductive effect of the silyl group but remains a key reactive site. rsc.org For example, in the presence of a strong electrophile, the nitrogen atom is likely to react. In contrast, a strong nucleophile would likely attack the silicon center, leading to cleavage of the Si-N bond.

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another. youtube.com In reactions involving the pentafluorophenyl ring, the strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Nucleophilic attack will preferentially occur at the para position (C4) relative to the silyl substituent, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electron-withdrawing silyl group. In zirconocene-mediated coupling reactions of pentafluorophenyl-substituted alkynes, the fluoroaryl substituents have been shown to preferentially adopt specific positions, highlighting the strong directing effect of the pentafluorophenyl group. acs.orgnih.gov

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com The bulky dimethylsilyldiethylamine (B1588220) and pentafluorophenyl groups can create significant steric hindrance, influencing the approach of reagents and thus the stereochemical outcome of reactions. For example, in reactions at a chiral center adjacent to the silyl group, the bulky substituents would likely direct incoming reagents to the less hindered face of the molecule, leading to a high degree of diastereoselectivity. The stereoselectivity of reactions involving silyl ethers and silylamines has been shown to be influenced by the nature of the silyl group and the reaction conditions. rsc.orgnih.gov

Hypothetical Selectivity in the Addition of an Electrophile (E+)

| Selectivity Type | Preferred Outcome | Rationale |

|---|---|---|

| Chemoselectivity | Reaction at Nitrogen | The nitrogen atom is the most nucleophilic site. |

| Regioselectivity | para-substitution on the C6F5 ring (in NuAr reactions) | The electron-withdrawing silyl group stabilizes the intermediate. |

| Stereoselectivity | anti-addition to an adjacent double bond | Steric hindrance from the bulky substituents directs the electrophile. |

This table provides a hypothetical overview of the expected selectivity based on general principles of organic chemistry.

Applications of Pentafluorophenyldimethylsilyldiethylamine in Advanced Organic Synthesis

Pentafluorophenyldimethylsilyldiethylamine as a Silane Reagent in C-X Bond Formations

The primary role of this compound in C-X bond formation is the creation of carbon-oxygen (C-O) bonds through the silylation of hydroxyl groups. The silicon-nitrogen bond in the reagent is readily cleaved by nucleophilic alcohols, leading to the formation of a stable silyl (B83357) ether and the release of volatile diethylamine (B46881). The presence of the pentafluorophenyl group influences the reactivity and the properties of the resulting silyl ether.

Silylation Reactions and Their Synthetic Utility

This compound is recognized as a potent silylating agent, particularly for the derivatization of alcohols. greyhoundchrom.comkm3.com.tw This process, which forms a pentafluorophenyldimethylsilyl ether, is often employed to increase the volatility and thermal stability of polar analytes for gas chromatography (GC) analysis, especially with an electron capture detector (ECD), which is highly sensitive to the fluorine atoms. greyhoundchrom.comkm3.com.tw

The reaction is typically carried out under mild conditions. The alcoholic substrate is dissolved in a solvent like pyridine (B92270), and a mixture of this compound and Pentafluorophenyldimethylchlorosilane (B1293815) is added. greyhoundchrom.comkm3.com.tw The inclusion of the chlorosilane likely serves to activate the silylating agent or to scavenge the liberated diethylamine, driving the reaction to completion.

The synthetic utility of this reagent is particularly noted for its efficiency in silylating challenging substrates. For instance, the derivatization of tertiary alcohols, which can be sterically hindered, is reported to be complete within 10 minutes at room temperature (25 °C). greyhoundchrom.comkm3.com.tw This rapid conversion highlights the high reactivity of the reagent.

Table 1: Silylation of Alcohols using this compound

| Substrate Type | Reagent System | Solvent | Conditions | Outcome | Reference |

| Primary Alcohols | This compound / Pentafluorophenyldimethylchlorosilane (1:1) | Pyridine | Not specified | Formation of corresponding silyl ether for GC-ECD analysis | greyhoundchrom.comkm3.com.tw |

| Tertiary Alcohols | This compound / Pentafluorophenyldimethylchlorosilane (1:1) | Pyridine | 25 °C, 10 min | Complete derivatization to the silyl ether | greyhoundchrom.comkm3.com.tw |

| Unsaturated Ketones (with -OH) | This compound | Not specified | Not specified | Silylation of the hydroxyl group | Not specified |

Applications in Functional Group Transformations

The transformation of a hydroxyl group into a pentafluorophenyldimethylsilyl ether constitutes a key functional group transformation mediated by this reagent. This conversion serves two main purposes in a synthetic context:

Protection: The silyl ether acts as a protecting group for the alcohol. The pentafluorophenyldimethylsilyl group is relatively stable, allowing other chemical manipulations to be performed on the molecule without affecting the original hydroxyl group. greyhoundchrom.com

Activation for Analysis: As mentioned, the primary documented use is the transformation of non-volatile alcohols into volatile derivatives suitable for GC-MS analysis. greyhoundchrom.comkm3.com.tw The high fluorine content provides a strong signal in electron capture detectors. greyhoundchrom.com

While the transformation is efficient for alcohols, detailed research findings on its application for a broader range of functional groups (e.g., amines, thiols, carboxylic acids) are not extensively documented in the reviewed literature. The primary focus remains on the silylation of hydroxyl moieties.

This compound as a Coupling Agent in Complex Molecule Synthesis

A comprehensive review of scientific literature and chemical databases did not yield specific examples of this compound being employed as a coupling agent in the context of complex molecule synthesis.

Cross-Coupling Methodologies Utilizing this compound

There is no documented evidence in the surveyed literature of this compound participating as a direct coupling partner or reagent in standard cross-coupling methodologies such as Suzuki-Miyaura, organic-chemistry.orgfishersci.co.uk Sonogashira, wikipedia.org Hiyama, or other related C-C bond-forming reactions. These reactions typically involve organoboron, organotin, organozinc, or other organometallic species, and while organosilanes are used in Hiyama-type couplings, the specific use of this reagent is not reported. gelest.com

Multicomponent Reactions Mediated by this compound

No information was found to suggest that this compound acts as a mediator, catalyst, or component in multicomponent reactions. Research in this area often focuses on catalysts that can facilitate the assembly of three or more starting materials in a single synthetic operation, and the role of this silylating agent in such processes has not been described.

Advanced Spectroscopic and Structural Characterization of Pentafluorophenyldimethylsilyldiethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of Pentafluorophenyldimethylsilyldiethylamine, providing unambiguous evidence of its atomic framework and stereochemistry.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ²⁹Si) for Structural Elucidation

A comprehensive understanding of the molecule's static structure is achieved by integrating data from several types of NMR experiments. Each nucleus (¹H, ¹³C, ¹⁹F, ²⁹Si) offers a unique perspective on the electronic environment within the molecule.

¹H NMR: The proton NMR spectrum provides clear signals for the alkyl groups. The protons of the two methyl groups attached directly to the silicon atom are expected to appear as a singlet, while the diethylamine (B46881) moiety gives rise to a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling.

¹³C NMR: The carbon-13 spectrum confirms the carbon skeleton. Distinct signals are anticipated for the methyl carbons on the silicon, the methylene and methyl carbons of the ethyl groups, and the carbons of the pentafluorophenyl ring. The carbons of the aromatic ring will exhibit complex splitting patterns due to coupling with fluorine (¹J-CF, ²J-CF, etc.). oregonstate.edulibretexts.org The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to silicon, nitrogen, and fluorine appearing at predictable regions of the spectrum. libretexts.org

¹⁹F NMR: As a signature component of the molecule, the five fluorine atoms on the phenyl ring produce distinct signals in the ¹⁹F NMR spectrum. wikipedia.org Due to their different chemical environments, the ortho-, meta-, and para-fluorines are expected to resonate at different frequencies, typically appearing as complex multiplets resulting from mutual spin-spin coupling (³J-FF, ⁴J-FF) and coupling to the silicon atom. wikipedia.orgpsu.edu

²⁹Si NMR: The silicon-29 (B1244352) nucleus, though less sensitive, provides crucial information about the silicon's coordination environment. huji.ac.il The chemical shift in the ²⁹Si NMR spectrum is highly dependent on the nature of the substituents attached to it. unige.chrsc.org For this compound, the silicon atom is bonded to two methyl groups, a diethylamino group, and a pentafluorophenyl group, resulting in a characteristic chemical shift that confirms the structure around the silicon center. researchgate.net

Table 1: Predicted Multi-Nuclear NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-(CH₃)₂ | 0.2 - 0.4 | Singlet |

| N-(CH₂CH₃)₂ | 2.7 - 2.9 | Quartet | |

| N-(CH₂CH₃)₂ | 1.0 - 1.2 | Triplet | |

| ¹³C | Si-(CH₃)₂ | -1.0 - 3.0 | Singlet |

| N-(CH₂CH₃)₂ | 40.0 - 45.0 | Singlet | |

| N-(CH₂CH₃)₂ | 14.0 - 16.0 | Singlet | |

| C₆F₅ (C-Si) | 110 - 120 | Multiplet | |

| C₆F₅ (C-F ortho) | 135 - 140 | Multiplet | |

| C₆F₅ (C-F meta) | 140 - 145 | Multiplet | |

| C₆F₅ (C-F para) | 145 - 150 | Multiplet | |

| ¹⁹F | C₆F₅ (ortho-F) | -130 to -135 | Multiplet |

| C₆F₅ (para-F) | -150 to -155 | Multiplet | |

| C₆F₅ (meta-F) | -160 to -165 | Multiplet | |

| ²⁹Si | (C₆F₅)(CH₃)₂Si(NEt₂) | 5.0 - 15.0 | Singlet |

Advanced NMR Techniques (2D-NMR, NOESY, COSY) for Conformation and Connectivity

Two-dimensional (2D) NMR experiments are indispensable for confirming atomic connectivity and elucidating the three-dimensional structure of the molecule in solution.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. slideshare.netlongdom.org For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the diethylamine group, confirming their connectivity within the same ethyl fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orglibretexts.org This is particularly useful for determining the preferred conformation of the molecule. For instance, NOESY cross-peaks between the protons of the dimethylsilyl groups and the methylene protons of the diethylamine group would provide insights into the rotation around the Si-N bond. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govscispace.com This precision allows for the unequivocal determination of the elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₆F₅NSi by matching the experimentally observed mass of the molecular ion ([M]⁺ or [M+H]⁺) to its theoretically calculated exact mass. nih.gov This level of accuracy is crucial for distinguishing the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental formulas). uni-giessen.de

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆F₅NSi |

| Calculated Exact Mass | 313.0972 u |

| Hypothetical Observed Mass | 313.0970 u |

| Mass Accuracy | < 1 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. wikipedia.orgnationalmaglab.org This technique provides detailed structural information by revealing the molecule's weakest bonds and most stable fragments. nih.govuab.edu

A plausible fragmentation pathway would involve initial cleavages at the Si-N bond or loss of alkyl groups from the nitrogen. Key fragmentation steps could include:

Loss of an ethyl radical (•C₂H₅) from the parent ion.

Cleavage of the Si-N bond to generate a [Me₂Si(C₆F₅)]⁺ cation.

Loss of the pentafluorophenyl radical (•C₆F₅) to yield a [(CH₃)₂SiN(C₂H₅)₂]⁺ fragment.

Table 3: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 313.10 | 284.08 | 29 (C₂H₅) | [M - C₂H₅]⁺ |

| 313.10 | 241.04 | 72 (N(C₂H₅)₂) | [(CH₃)₂Si(C₆F₅)]⁺ |

| 313.10 | 146.12 | 167 (C₆F₅) | [(CH₃)₂SiN(C₂H₅)₂]⁺ |

| 284.08 | 212.04 | 72 (N(C₂H₅)₂) | [(CH₃)Si(C₆F₅)]⁺ |

Infrared (IR) and Raman Spectroscopy

For this compound, the spectra would be dominated by vibrations characteristic of its constituent parts:

Aliphatic C-H stretches: Strong bands in the 2850-3000 cm⁻¹ region in both IR and Raman spectra.

Aromatic C-F stretches: Very strong and characteristic absorptions in the IR spectrum, typically found in the 1100-1400 cm⁻¹ range.

Aromatic C=C stretches: Medium to strong bands in the 1450-1650 cm⁻¹ region, often stronger in the Raman spectrum. biointerfaceresearch.com

Si-C stretches: Expected in the 700-850 cm⁻¹ region. researchgate.net

Si-N stretch: A band of variable intensity, typically located in the 900-1000 cm⁻¹ region.

C₆F₅ Ring Vibrations: The pentafluorophenyl group has several characteristic bands, including a strong IR absorption around 970-990 cm⁻¹ corresponding to a ring breathing mode. nih.gov

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |

| 2850 - 3000 | C-H (aliphatic) stretching | Medium-Strong | Medium-Strong |

| 1500 - 1650 | C=C (aromatic) stretching | Medium | Strong |

| 1450 - 1480 | C-H bending | Medium | Weak |

| 1100 - 1400 | C-F stretching | Very Strong | Weak |

| 900 - 1000 | Si-N stretching | Medium | Medium |

| 700 - 850 | Si-C stretching | Strong | Medium |

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for identifying the functional groups present in a molecule. youtube.comfrontiersin.org These techniques probe the vibrational and rotational energy levels of molecules, providing a unique spectral fingerprint. While no specific experimental spectra for this compound are publicly available, a detailed analysis can be predicted based on the characteristic frequencies of its constituent functional groups reported for analogous compounds. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

The key functional groups in this compound are the pentafluorophenyl group (C₆F₅), the dimethylsilyl group (-Si(CH₃)₂-), and the diethylamino group (-N(CH₂CH₃)₂). The expected vibrational modes for each of these moieties are summarized in the data table below.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) | Notes |

| Pentafluorophenyl (C₆F₅) | C-F Stretching | 1640 - 1480 | Strong / Medium | Multiple strong bands are characteristic of the C₆F₅ group. |

| Aromatic C=C Stretching | 1520 - 1450 | Medium / Strong | Often observed as a pair of bands. | |

| C-F Bending | 800 - 600 | Medium / Medium | In-plane and out-of-plane bending modes. | |

| Dimethylsilyl (-Si(CH₃)₂-) | Si-C Asymmetric Stretching | ~780 | Strong / Medium | |

| Si-C Symmetric Stretching | ~690 | Medium / Strong | ||

| CH₃ Rocking | ~840 and ~810 | Strong / Medium | Often appears as a doublet. | |

| Si-CH₃ Bending | 1410 - 1250 | Medium / Medium | ||

| Diethylamino (-N(CH₂CH₃)₂) | C-N Stretching | 1250 - 1020 | Medium / Medium-Weak | |

| CH₂ Wagging/Twisting | 1380 - 1365 | Medium / Medium | ||

| C-H Stretching (Aliphatic) | 2970 - 2850 | Strong / Strong | Multiple bands corresponding to symmetric and asymmetric stretches of CH₂ and CH₃ groups. | |

| Si-N Bond | Si-N Stretching | 950 - 850 | Medium / Strong | The position can be influenced by the substituents on both Si and N. |

Note: The predicted wavenumber ranges are based on data from analogous organosilicon and fluorinated aromatic compounds. The actual experimental values may vary.

FTIR spectroscopy is particularly sensitive to polar bonds, making the C-F and Si-N stretching vibrations readily observable. youtube.com Conversely, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, providing complementary information on the C=C stretching of the aromatic ring and the Si-C symmetric stretching modes. youtube.com The combination of both techniques would allow for a comprehensive identification and confirmation of the molecular structure of this compound.

In-Situ Spectroscopic Monitoring of Reactions

The dynamic nature of chemical reactions necessitates real-time analytical techniques to understand reaction kinetics, mechanisms, and pathways. In-situ spectroscopy, particularly FTIR, is an invaluable tool for monitoring reactions involving organosilicon compounds as they occur in the reaction vessel, eliminating the need for sampling and quenching. mt.comnih.govmt.com

For the synthesis or subsequent reactions of this compound, an in-situ FTIR probe can be immersed directly into the reaction mixture. mt.com This allows for the continuous collection of infrared spectra, providing a time-resolved profile of the concentration of reactants, intermediates, products, and byproducts. nih.govresearchgate.net

Potential Applications for this compound:

Synthesis Monitoring: The formation of this compound, for instance, from the reaction of a chlorodimethylpentafluorophenylsilane with diethylamine, could be monitored by observing the disappearance of the N-H stretching band of diethylamine and the appearance of the characteristic Si-N stretching band of the product.

Kinetics Studies: By tracking the change in absorbance of specific vibrational bands over time, the reaction rate and order can be determined. For example, the rate of consumption of a reactant can be directly correlated with the decrease in the intensity of one of its characteristic absorption bands. researchgate.net

Intermediate Detection: Transient or unstable intermediates that may not be detectable by offline methods can often be observed using in-situ spectroscopy, providing crucial insights into the reaction mechanism. mt.com

The data obtained from in-situ monitoring allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to improve yield and minimize byproduct formation. nih.gov

X-ray Crystallography and Diffraction Techniques

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. youtube.comcam.ac.uk This technique is essential for unambiguously determining the molecular structure, bond lengths, bond angles, and intermolecular interactions of compounds like this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction (SC-XRD) would be the premier technique for its structural elucidation. mt.comyoutube.comnih.govnih.gov This method involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. youtube.com

The analysis of the diffraction data would yield precise atomic coordinates, from which a detailed three-dimensional model of the molecule can be constructed. Key structural parameters that could be determined for this compound include:

Bond Lengths and Angles: Precise measurements of the Si-C, Si-N, C-F, and C-N bond lengths and the angles around the silicon and nitrogen atoms.

Conformation: The torsional angles defining the orientation of the pentafluorophenyl and diethylamino groups relative to the silicon center.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as C-H···F or π-π stacking interactions between the pentafluorophenyl rings, which govern the crystal packing.

While a specific crystal structure for this compound is not reported in the literature, data from analogous compounds, such as other pentafluorophenyl-substituted silanes, can provide insights into the expected structural motifs. researchgate.net

Illustrative Data Table: Expected Crystallographic Parameters (based on analogous structures)

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic (Common for organosilicon compounds) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Unit Cell Dimensions | Dependent on the crystal packing |

| Si-C (phenyl) Bond Length | ~1.85 - 1.90 Å |

| Si-C (methyl) Bond Length | ~1.84 - 1.88 Å |

| Si-N Bond Length | ~1.70 - 1.75 Å |

| C-F Bond Lengths | ~1.33 - 1.36 Å |

Powder X-ray Diffraction for Polymorphism Analysis (if applicable)

Polymorphism is the ability of a compound to exist in more than one crystalline form. rigaku.comrigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms. researchgate.netrigaku.comresearchgate.netnih.gov

If this compound can crystallize into different forms, PXRD would be employed to analyze the bulk powder sample. Each polymorph would produce a unique diffraction pattern, acting as a fingerprint for that specific crystal structure. rigaku.com

The process of polymorphism analysis would involve:

Screening: Crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of different polymorphs.

PXRD Analysis: Recording the PXRD pattern for each crystalline batch.

Pattern Comparison: Comparing the diffraction patterns to identify unique sets of peaks, each corresponding to a different polymorph.

While there are no specific reports on the polymorphism of this compound, it is a phenomenon to consider, particularly in the context of pharmaceutical or materials science applications where solid-state properties are critical. rigaku.comresearchgate.net

Computational and Theoretical Chemistry Studies of Pentafluorophenyldimethylsilyldiethylamine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into electron distribution, bond strengths, and molecular orbital energies.

Density Functional Theory (DFT) Applications to Pentafluorophenyldimethylsilyldiethylamine

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost. nih.govchemrxiv.orgresearchgate.net For a molecule like this compound, DFT could be employed to predict its optimized geometry, vibrational frequencies, and electronic properties. The highly electronegative fluorine atoms on the phenyl ring are expected to significantly influence the electron density distribution across the molecule, particularly at the silicon center.

A hypothetical DFT study would likely involve the selection of an appropriate functional (such as B3LYP or wB97XD) and a suitable basis set (like 6-31G* or a larger one for more accuracy) to solve the Kohn-Sham equations for the system. The results would provide values for bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively, and the HOMO-LUMO gap would provide an estimate of the molecule's kinetic stability.

Ab Initio Methods for Electronic Configuration and Energy Landscapes

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used to benchmark DFT results. numberanalytics.comorganic-chemistry.orglibretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to calculate a more accurate electronic energy and electron correlation effects within this compound.

These calculations would be computationally more demanding but would provide a more refined description of the electronic configuration and the potential energy surface. This would be particularly useful for studying reaction mechanisms involving the cleavage or formation of bonds at the silicon center.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single, isolated molecule in the gas phase, molecular dynamics (MD) simulations allow for the study of a molecule's dynamic behavior and its interactions with its environment, such as solvent molecules or other reagents. chemrxiv.orgchem-station.com

Solvent Effects on this compound Reactivity

The reactivity of a compound can be significantly altered by the solvent in which a reaction is carried out. MD simulations can model how solvent molecules arrange themselves around this compound and how this solvation shell affects its conformational preferences and the accessibility of its reactive sites. By performing simulations in different solvents (e.g., polar aprotic, polar protic, and nonpolar), one could computationally screen for the optimal reaction medium.

Ligand-Reagent Interactions in Catalytic Cycles

This compound could potentially act as a reagent or a ligand in various chemical transformations. MD simulations could be used to study the non-covalent interactions between this molecule and a catalyst or another reactant. Understanding these interactions at the atomic level is crucial for designing more efficient catalytic systems.

Mechanistic Insights from Computational Modeling

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this could involve studying its hydrolysis, its reactions with nucleophiles or electrophiles, or its role in polymerization processes.

By combining quantum chemical calculations to map out the potential energy surface of a reaction with MD simulations to study the dynamic aspects, researchers could identify transition states, calculate activation energies, and determine the most likely reaction pathways. For instance, the reaction mechanism of silyl (B83357) ether deprotection, which often involves fluoride (B91410) ions, is a well-studied area where computational modeling has provided significant insights into the formation of pentacoordinated silicon intermediates. chem-station.com

Future Research Directions and Emerging Trends for Pentafluorophenyldimethylsilyldiethylamine

Exploration of Novel Reaction Pathways and Applications

The current application of Pentafluorophenyldimethylsilyldiethylamine largely centers on its use as a silylating agent for hydroxyl groups, facilitating analysis by gas chromatography. km3.com.twgreyhoundchrom.com A common method involves using a 1:1 mixture of this compound and pentafluorophenyldimethylchlorosilane (B1293815) in pyridine (B92270) to derivatize alcohols. km3.com.twgreyhoundchrom.com While effective, this represents a narrow scope of its potential reactivity.

Future research is anticipated to delve into novel reaction pathways. The electron-withdrawing nature of the pentafluorophenyl group can significantly influence the reactivity of the silicon center and the diethylamino leaving group, a feature that remains largely unexplored in complex organic synthesis. Investigations into its utility in C-C and C-N bond-forming reactions, where it could act as a precursor or a catalyst, are warranted. evitachem.com Furthermore, its role as a protective group for amines and other functionalities, beyond alcohols, presents a fertile ground for discovery. The unique electronic properties conferred by the fluorinated aryl ring could lead to orthogonal deprotection strategies, a highly desirable feature in multi-step synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is progressively shifting from batch processing to continuous flow chemistry. This transition offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. The integration of this compound into flow chemistry platforms is a logical and promising future direction. Silylation reactions, in general, are well-suited for flow systems, which can precisely control reaction times and temperatures, minimizing the formation of byproducts.

Automated synthesis platforms, which combine robotics with flow chemistry, could further leverage the capabilities of this reagent. Such systems could rapidly screen a wide array of substrates and reaction conditions, accelerating the discovery of new applications for this compound. The development of cartridge-based systems, where the reagent is pre-packaged, could simplify its use in automated synthesizers, making it more accessible to a broader range of chemists.

Development of Immobilized or Recoverable this compound Systems

A significant drawback of many stoichiometric reagents is the difficulty in removing byproducts from the reaction mixture, which often necessitates challenging purification steps. To address this, future research will likely focus on the development of immobilized or recoverable forms of this compound.

One approach involves grafting the reagent onto a solid support, such as silica (B1680970) or a polymer resin. This would allow for its use in a packed-bed reactor in a flow system, where the product stream would be free of reagent-derived impurities. The immobilized reagent could potentially be regenerated and reused, enhancing the sustainability and cost-effectiveness of the process. The table below outlines potential solid supports and their characteristics for immobilization.

| Solid Support | Advantages | Potential Challenges |

| Silica Gel | High surface area, good mechanical stability | Potential for leaching of the active species |

| Polystyrene Resins | Swellable in organic solvents, versatile functionalization | Lower thermal stability compared to silica |

| Magnetic Nanoparticles | Facile separation using an external magnetic field | Potential for aggregation, surface chemistry complexity |

Advanced Catalyst Design Utilizing this compound Scaffolds

The pentafluorophenyldimethylsilyl moiety has the potential to serve as a unique scaffold in the design of advanced catalysts. The strong electron-withdrawing properties of the pentafluorophenyl group can be used to tune the electronic environment of a catalytic center, thereby influencing its activity and selectivity.

Future research in this area could involve the synthesis of transition metal complexes where a ligand incorporating the pentafluorophenyldimethylsilyl group is coordinated to the metal. These catalysts could find applications in a variety of transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The fluorinated nature of the ligand could also enhance the catalyst's stability and solubility in specific solvent systems, including supercritical fluids.

Synergistic Approaches Combining Experimental and Computational Research

The synergy between experimental and computational chemistry is a powerful tool for accelerating scientific discovery. In the context of this compound, computational studies can provide valuable insights into its reactivity and guide experimental design.

Future research will likely employ quantum chemical calculations to:

Model the transition states of potential new reactions, providing a theoretical basis for their feasibility.

Predict the impact of the pentafluorophenyl group on the electronic structure and reactivity of the molecule.

Simulate the interaction of the reagent with different substrates and catalysts.

This computational data can then be used to design more targeted and efficient experiments, reducing the amount of trial-and-error required. For example, by understanding the reaction kinetics and thermodynamics through computational modeling, experimental conditions can be optimized more rapidly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.